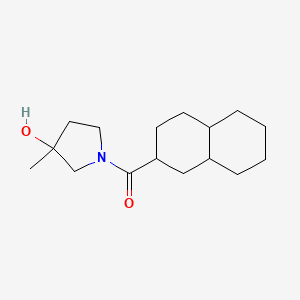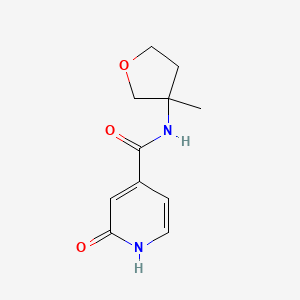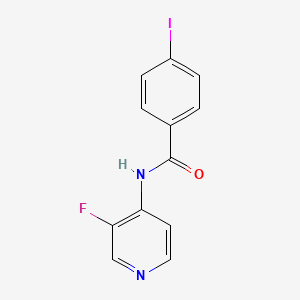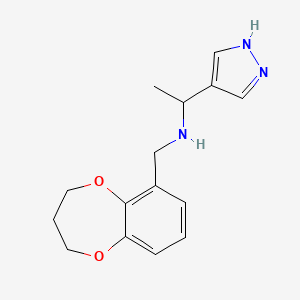![molecular formula C12H17N5O B6630041 N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine](/img/structure/B6630041.png)
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine typically involves the condensation of 1,5-dimethylpyrazole with a suitable pyrimidine derivative. One common method includes the reaction of 1,5-dimethylpyrazole with 4-methoxy-6-methylpyrimidine-2-amine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings play a crucial role in the binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-phenylbenzamide
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds that may only contain one type of heterocyclic ring.
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-8-5-11(18-4)16-12(15-8)13-6-10-7-14-17(3)9(10)2/h5,7H,6H2,1-4H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBZDYBSGAMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=C(N(N=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide](/img/structure/B6629977.png)

![N-[1-(1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630004.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B6630011.png)
![4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6630012.png)
![5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6630020.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B6630023.png)
![3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol](/img/structure/B6630028.png)
![(2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide](/img/structure/B6630042.png)
![2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole](/img/structure/B6630050.png)
![5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6630051.png)
